molecular formula C13H15N5OS B2994051 N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251622-06-6

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2994051
CAS No.: 1251622-06-6
M. Wt: 289.36
InChI Key: VEZIKPJTXGKBGB-UHFFFAOYSA-N
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Description

This compound is part of the thiazole family, which is known for its diverse biological activities .

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as ROCK . This interaction is crucial in preventing trypsinization-induced apoptosis in human embryonic stem cell (hESC) cultures .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been reported to prevent apoptosis in hESC cultures by stabilizing newly synthesized cell surface E-cadherin and promoting cell-cell adhesion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. It is a potent inhibitor of ROCK, an enzyme involved in various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound effectively prevents trypsinization-induced apoptosis in hESC cultures .

Preparation Methods

The synthesis of N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyrimidine rings .

Scientific Research Applications

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an immunosuppressive agent, particularly in the treatment of autoimmune diseases and organ transplantation. Additionally, its unique structure makes it a valuable tool in the study of thiazole and pyrimidine chemistry .

Comparison with Similar Compounds

N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can be compared to other similar compounds, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds also contain thiazole or pyrimidine rings and exhibit a range of biological activities, including antimicrobial, antiviral, antifungal, and antitumor effects.

Properties

IUPAC Name

N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKPJTXGKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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